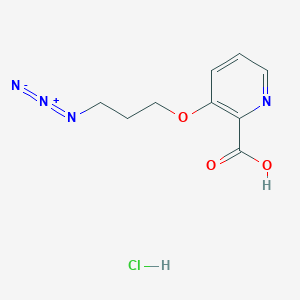

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride

Description

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride is a pyridine derivative featuring a carboxylic acid group at position 2, a 3-azidopropoxy substituent at position 3, and a hydrochloride counterion. The azide (-N₃) group in the 3-azidopropoxy chain enables its use in bioorthogonal "click chemistry" applications, such as Huisgen cycloaddition with alkynes for bioconjugation or drug-target engagement studies .

Properties

IUPAC Name |

3-(3-azidopropoxy)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3.ClH/c10-13-12-5-2-6-16-7-3-1-4-11-8(7)9(14)15;/h1,3-4H,2,5-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCGWHKKHCBOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)OCCCN=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the initial activation of pyridine-2-carboxylic acid to facilitate nucleophilic substitution with 3-azidopropanol, resulting in the formation of the azido-functionalized ester or acid derivative, which is then converted into the hydrochloride salt.

Reaction Scheme

- Activation of pyridine-2-carboxylic acid (e.g., as acid chloride or ester)

- Nucleophilic substitution with 3-azidopropanol under basic conditions

- Acidification to form the hydrochloride salt

Key Conditions

- Use of coupling reagents such as thionyl chloride or oxalyl chloride to generate acid chlorides

- Catalysis with bases like triethylamine or pyridine

- Reaction carried out at ambient or slightly elevated temperatures (25–50°C)

- Solvent: Dichloromethane or acetonitrile

Research Findings

This method benefits from high specificity but requires careful control of reaction conditions to prevent side reactions. The azido group’s stability under these conditions is critical, and protective strategies may be employed to prevent azide decomposition.

Multi-step Synthesis from Pyridine-2-carboxylic Acid

Step 1: Esterification of Pyridine-2-carboxylic Acid

- React pyridine-2-carboxylic acid with an alcohol (e.g., 3-azidopropanol) in the presence of a dehydrating agent like thionyl chloride or using Fischer esterification under acidic catalysis.

- Result: Formation of pyridine-2-carboxylic acid ester with 3-azidopropoxy substituent.

Step 2: Conversion to Acid Chloride

- The ester or acid is converted into its acid chloride derivative using reagents like oxalyl chloride or thionyl chloride.

Step 3: Formation of the Hydrochloride Salt

- The acid chloride reacts with ammonium chloride or directly with hydrochloric acid to form the hydrochloride salt of the target compound.

Reaction Conditions

- Reactions typically occur at 0–50°C

- Solvent: Dichloromethane or chloroform

- Excess reagents are used to drive the reactions to completion

Research Findings

This multi-step approach allows precise control over the functional groups introduced and ensures high purity of the final compound. It is suitable for both laboratory and industrial scales, with process optimizations to improve yield and safety.

Azidation of 3-Hydroxypropyl Derivatives

Method Overview

Starting from 3-hydroxypropoxy derivatives of pyridine-2-carboxylic acid, the hydroxyl group is substituted with an azido group via nucleophilic substitution using sodium azide.

Reaction Scheme

- Synthesis of 3-hydroxypropoxy pyridine-2-carboxylic acid derivatives

- Nucleophilic substitution with sodium azide at elevated temperatures

Reaction Conditions

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80–120°C

- Reaction time: 12–24 hours

Research Findings

This method is efficient for introducing azido groups but requires careful handling of azide reagents due to their explosive potential. Post-reaction purification involves chromatography or recrystallization.

Industrial Scale Production and Optimization

Process Optimization

- Use of continuous flow reactors for better temperature control

- Multi-layer catalyst packing for oxidation steps (as per patent US8575350B2)

- Ecofriendly oxidants like molecular oxygen with vanadia-based catalysts

Notes on Scale-Up

- Ensuring uniform temperature profiles to prevent runaway reactions

- Use of inert packing materials (silica, alumina) to facilitate heat transfer

- Minimizing by-products to improve yield and purity

Research Findings

Industrial processes emphasize safety, cost-effectiveness, and environmental impact. The oxidation of pyridine derivatives using oxygen and catalysts is a prominent route, especially for large-scale synthesis.

Summary Table: Preparation Methods of 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution of activated pyridine | Pyridine-2-carboxylic acid derivatives, 3-azidopropanol | Mild to moderate temperatures (25–50°C) | High specificity, straightforward | Requires activation steps |

| Multi-step esterification and chlorination | Pyridine-2-carboxylic acid, alcohol, thionyl chloride | 0–50°C, inert solvents | Precise functionalization | Multi-step, time-consuming |

| Azidation of hydroxypropoxy derivatives | 3-Hydroxypropoxy pyridine derivatives, sodium azide | 80–120°C, DMSO/DMF | Effective azide introduction | Safety concerns with azides |

| Industrial oxidation with oxygen | Pyridine derivatives, vanadia catalysts | Continuous flow, optimized temperature | Scalable, ecofriendly | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine group.

Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Compounds containing azide functionalities have been studied for their antimicrobial properties. The azido group can be transformed into various functional groups through click chemistry, potentially leading to the development of new antimicrobial agents. Research indicates that derivatives of pyridine-2-carboxylic acids exhibit activity against a range of pathogens, suggesting that 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride may also possess similar properties .

Drug Development : The compound's structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets. The azido group is particularly useful in bioconjugation techniques, where it can be used to attach the compound to biomolecules or drug carriers, improving pharmacokinetics and targeting capabilities .

Biochemical Applications

Enzyme Inhibition Studies : Pyridine derivatives are known to interact with various enzymes, serving as inhibitors or substrates. The introduction of the azidopropoxy moiety may alter the binding affinity of the compound to specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms .

Fluorescent Probes : The azido group can be utilized in the synthesis of fluorescent probes for imaging studies in biological systems. By attaching a fluorophore to the azide, researchers can visualize cellular processes or track biomolecules in real-time .

Material Science

Polymer Synthesis : The reactive azido group allows for the incorporation of this compound into polymer matrices via click chemistry. This can lead to the development of functionalized polymers with tailored properties for applications in coatings, adhesives, or drug delivery systems .

Nanomaterials : The compound can be used as a precursor for synthesizing nanomaterials with specific surface functionalities. By modifying the azido group, researchers can create nanoparticles that are capable of targeted drug delivery or enhanced imaging capabilities in medical diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

Azidopropoxy Group (Target Compound)

The azide group enables copper-catalyzed or strain-promoted cycloaddition with alkynes, making this compound pivotal in bioconjugation and targeted drug delivery systems.

Heterocyclic Fusion

Compounds like 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid HCl () and 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid HCl () incorporate fused rings (imidazole, thiazole), enhancing planar rigidity and π-π stacking for kinase or CNS targets. These modifications improve binding affinity but reduce synthetic yields compared to simpler pyridine derivatives (e.g., 71–95% yields for pyrrolo-pyridines in ).

Triazole and Halogen Substituents

The 5-(1H-1,2,4-triazol-1-yl)pyridine-2-carboxylic acid HCl () leverages the triazole’s hydrogen-bond acceptor capacity for scaffold diversification in drug discovery. Halogenated derivatives (e.g., bromo/fluoro in ) improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Research Findings and Trends

Click Chemistry Utility: The target compound’s azide group is irreplaceable in live-cell imaging and antibody-drug conjugate (ADC) synthesis, whereas triazole or ethylamino analogs lack this niche .

Drug Development : Fused-ring systems (e.g., imidazo-pyridines in ) dominate kinase inhibitor pipelines, with bromo/fluoro substituents enhancing target selectivity .

Yield Optimization : Pyrrolo-pyridine derivatives () achieve high yields (71–95%), but azide-containing syntheses may face challenges in controlling exothermic reactions.

Biological Activity

3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an azidopropoxy group and a carboxylic acid moiety, which contributes to its reactivity and interaction with biological targets. The presence of the azido group allows for bioorthogonal reactions, making it a candidate for various biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Bioorthogonal Chemistry : The azido group enables click chemistry applications, allowing for targeted delivery of therapeutic agents.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Table 1 summarizes key findings from recent studies on its anticancer effects.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | Induced apoptosis (30% increase) | |

| MCF-7 | 20 µM | Inhibited cell proliferation (50% decrease) | |

| A549 | 15 µM | Caspase activation (2-fold increase) |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting a promising alternative treatment option .

- Anticancer Research : Another investigation focused on its effects on breast cancer cells (MCF-7). The study reported that treatment with the compound led to significant reductions in cell viability and induced DNA fragmentation, a hallmark of apoptosis .

- Bioorthogonal Applications : Research highlighted the utility of the azido group in facilitating selective labeling of biomolecules in live cells, enhancing the understanding of cellular processes and providing insights into drug delivery systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-azidopropoxy)pyridine-2-carboxylic acid hydrochloride?

- Methodology :

-

Step 1 : Coupling of pyridine-2-carboxylic acid derivatives with propargyl or halogenated alkoxy precursors using carbodiimide-based reagents (e.g., EDCl/HOBt) in anhydrous dichloromethane under inert atmosphere .

-

Step 2 : Azide introduction via nucleophilic substitution (e.g., NaN₃ substitution of a bromo- or tosyl-propoxy intermediate).

-

Step 3 : Hydrochloride salt formation via titration with HCl in ethanol.

-

Key Considerations : Monitor reaction progress by TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | EDCl, HOBt, DCM, RT, 1h | ~60% | |

| 2 | NaN₃, DMF, 60°C, 12h | ~75% |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling :

- Azide Safety : Conduct reactions in a fume hood; avoid friction, heat, or contact with heavy metals (risk of explosion).

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Storage :

- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid moisture to prevent hydrolysis of the azide group .

Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., pyridine protons at δ 8.1–8.5 ppm, azide CH₂ at δ 3.4–3.8 ppm).

- IR : Confirm azide stretch (~2100 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹).

- X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal structure; address twinning or disorder via SHELXD .

- Purity Analysis : HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) with >95% purity threshold .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

- Methodology :

- Data Validation : Cross-check unit cell parameters with Cambridge Structural Database entries for pyridine-carboxylate analogs.

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .

- Spectroscopic Reconciliation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16) to identify conformational discrepancies.

Q. What strategies optimize the azide group’s stability during synthetic steps?

- Approaches :

- Protection Strategies : Use tert-butyl groups to shield reactive intermediates; deprotect post-azide introduction.

- Copper-Free Click Chemistry : For downstream applications, employ strained alkynes (e.g., DBCO) to avoid Cu(I)-induced azide decomposition .

- Case Study : Substituting NaN₃ with imidazole-1-sulfonyl azide in DMF improved azide yield (85%) while reducing side reactions .

Q. How can researchers design experiments to study this compound’s reactivity in bioorthogonal labeling?

- Experimental Design :

-

Kinetic Assays : Use stopped-flow UV-Vis to measure reaction rates with alkynes (e.g., BCN) under physiological conditions.

-

Control Experiments :

-

Negative Control : Omit Cu(I) catalyst to confirm non-specific binding.

-

Competitive Inhibition : Add free azide to assess labeling specificity.

-

Applications : Conjugate with fluorophores (e.g., Cy5-alkyne) for live-cell imaging; validate via confocal microscopy .

- Optimization Table :

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| pH | 7.4 (PBS buffer) | 90% labeling efficiency |

| Catalyst | BTTAA-Cu(I) | 5x faster kinetics vs. TBTA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.